1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
Description
Overview of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a structurally complex organic compound characterized by a hybrid architecture of pharmacologically relevant moieties. Its molecular framework integrates a piperazine ring linked to a 1,3-benzodioxole group via a methylene bridge, while the ethanone moiety connects to a 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl sulfanyl substituent. The compound’s molecular weight is approximately 433.45 g/mol, with the trifluoromethyl (-CF₃) group contributing to its electronegative and lipophilic properties.
The benzodioxole moiety, a bicyclic structure with two oxygen atoms, is known for enhancing metabolic stability and membrane permeability in drug candidates. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The pyrimidine ring, substituted with a phenyl group and a trifluoromethyl group, introduces aromaticity and electron-withdrawing characteristics, which are critical for interactions with biological targets such as enzymes and receptors. This unique combination of functional groups positions the compound as a promising candidate for modulating diverse biological pathways.
Historical Context and Discovery
The synthesis and characterization of this compound emerged from early 21st-century efforts to develop hybrid molecules combining benzodioxole, piperazine, and fluorinated pyrimidine motifs. While its exact first synthesis date is not explicitly documented, patent filings from the mid-2000s on structurally analogous trifluoromethylpyridine-piperazine derivatives highlight the growing interest in fluorinated heterocycles during this period. For example, a 2003 patent (EA007543B1) described 4-(3-trifluoromethyl-pyridin-5-yl)piperazine derivatives as potential therapeutics, underscoring the pharmacological relevance of integrating trifluoromethyl groups with piperazine scaffolds.
By the 2010s, advancements in coupling reactions and sulfur-based linkages enabled the efficient synthesis of sulfanyl-ethanone derivatives, including the target compound. Its development aligns with broader trends in medicinal chemistry to create multi-target ligands by merging pharmacophores with distinct biological activities. Recent studies, such as those on trifluoromethylpyridine piperazine derivatives as plant antiviral agents (2022), further validate the strategic incorporation of trifluoromethyl and piperazine groups into bioactive molecules.
Significance in Modern Organic and Medicinal Chemistry
This compound exemplifies the synergistic design principles driving modern drug discovery. Key aspects of its significance include:
Multifunctional Pharmacophore Integration
- Piperazine : Widely utilized in antipsychotics (e.g., aripiprazole) and antidepressants for its ability to modulate neurotransmitter receptors.
- Benzodioxole : Found in natural products (e.g., safrole) and synthetic enzyme inhibitors, particularly carbonic anhydrase inhibitors with anticancer applications.
- Trifluoromethylpyrimidine : Enhances binding affinity to hydrophobic pockets in target proteins, as seen in antiviral and anticancer agents.
Structure-Activity Relationship (SAR) Insights
The compound’s structure provides a template for probing SAR trends:
Such insights guide the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic profiles.
Scope and Objectives of the Review
This review consolidates contemporary research on 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone, with the following objectives:
- Synthetic Analysis : Elucidate stepwise synthesis protocols, including key reactions (e.g., nucleophilic substitutions, coupling reactions) and optimization strategies.
- Structural Characterization : Detail spectroscopic (NMR, IR) and crystallographic data validating the compound’s architecture.
- Mechanistic Exploration : Discuss hypothesized biological targets and modes of action, emphasizing enzyme inhibition and receptor modulation.
- Comparative Assessment : Evaluate the compound’s bioactivity relative to analogs, identifying opportunities for further derivatization.
Properties
Molecular Formula |
C25H23F3N4O3S |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C25H23F3N4O3S/c26-25(27,28)22-13-19(18-4-2-1-3-5-18)29-24(30-22)36-15-23(33)32-10-8-31(9-11-32)14-17-6-7-20-21(12-17)35-16-34-20/h1-7,12-13H,8-11,14-16H2 |
InChI Key |
RWDCRSBDZPWDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CSC4=NC(=CC(=N4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketone with Thiourea
The pyrimidine ring is constructed using a cyclocondensation reaction between 1-phenyl-3-(trifluoromethyl)propane-1,3-dione and thiourea under acidic conditions:
Reaction Conditions
- Reactants :
- 1-Phenyl-3-(trifluoromethyl)propane-1,3-dione (1.0 equiv).
- Thiourea (1.2 equiv).
- Catalyst : Concentrated HCl (10 mol%).
- Solvent : Ethanol (reflux, 6–8 h).
- Yield : 68–72%.
Mechanistic Insight
The diketone undergoes enolization, followed by nucleophilic attack by the thiourea’s sulfur atom, leading to cyclization and aromatization. The thiol group is introduced at the 2-position of the pyrimidine ring.
Functionalization of the Piperazine Core
Synthesis of 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine
This intermediate is commercially available but can be synthesized via reductive amination:
Bromoacetylation of Piperazine
The piperazine core is functionalized with a bromoethanone group:
Reaction Protocol
- Reactants :
- 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine (1.0 equiv).
- Bromoacetyl bromide (1.2 equiv).
- Base : Triethylamine (2.0 equiv, to scavenge HBr).
- Solvent : Dichloromethane (0°C to room temperature, 4 h).
- Yield : 75–80%.
Critical Analysis
The reaction must be conducted under anhydrous conditions to prevent hydrolysis of bromoacetyl bromide. The use of dichloromethane ensures solubility of both the piperazine and the acylating agent.
Coupling of Pyrimidine-2-thiol and Bromoethanone-Piperazine
Nucleophilic Substitution Reaction
The thiolate anion displaces bromide from the bromoethanone intermediate:
Optimized Conditions
- Reactants :
- 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol (1.0 equiv).
- 2-Bromo-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethanone (1.1 equiv).
- Base : Potassium carbonate (2.5 equiv).
- Solvent : Dimethylformamide (DMF, 60°C, 8–10 h under N2).
- Yield : 65–70%.
Side Reactions and Mitigation
- Oxidation of Thiol : Conducted under inert atmosphere to prevent disulfide formation.
- Solvent Choice : DMF enhances nucleophilicity of the thiolate anion.
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Data (if available)
While no single-crystal data exist for the target compound, analogous piperazine derivatives crystallize in monoclinic systems with chair conformations for the piperazine ring and planar amidic fragments.
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation | Bromoacetylation | Thiol Coupling |
|---|---|---|---|
| Reaction Time (h) | 6–8 | 4 | 8–10 |
| Yield (%) | 68–72 | 75–80 | 65–70 |
| Key Challenge | Aromatization control | Moisture sensitivity | Oxidation prevention |
Industrial-Scale Considerations
- Cost Efficiency : Thiourea and bromoacetyl bromide are low-cost reagents, but the trifluoromethyl group adds expense.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required for intermediates.
- Safety : Bromoacetyl bromide is corrosive; handling requires PPE and adequate ventilation.
Chemical Reactions Analysis
1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and pyrimidine rings, using reagents such as halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures through reactions with other organic compounds.
Scientific Research Applications
1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and pathways. It may be used to investigate mechanisms of action and potential therapeutic benefits.
Chemical Research: The compound’s reactivity and chemical properties make it a subject of interest in chemical research, where it is used to study reaction mechanisms and develop new synthetic methodologies.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets within cells. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or other enzymes involved in signal transduction pathways, leading to altered cell behavior and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Context
The compound shares structural motifs with several piperazine- and pyrimidine-based derivatives reported in recent literature. Key comparisons include:
Key Differences and Implications
Piperazine vs. Dihydropyrimidine Cores :
- The target compound’s piperazine core allows greater conformational flexibility compared to the rigid dihydropyrimidine scaffold in . This flexibility may enhance binding to diverse targets but could reduce metabolic stability due to increased rotatable bonds.
- The dihydropyrimidine derivative exhibits hydrogen-bonding interactions via its sulfanylidene group, critical for crystallographic packing and solubility, whereas the target compound’s sulfanyl group may favor covalent or polar interactions in biological systems .
Substituent Effects: The trifluoromethyl group in the target compound and MK45 improves lipophilicity and resistance to oxidative metabolism, a feature absent in the fluorophenyl-substituted dihydropyrimidine .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, similar to the methods described for tetrazole-thioether piperazine derivatives . In contrast, dihydropyrimidines like are synthesized via one-pot Biginelli reactions, which are more scalable but yield less structurally diverse products .
Biological Activity Trends: Piperazine derivatives with sulfonyl or sulfanyl groups (e.g., , target compound) show antiproliferative activity, possibly via kinase or protease inhibition. The dihydropyrimidine exhibits broader antimicrobial activity, attributed to its planar, conjugated system enabling DNA intercalation .
Crystallographic and Computational Insights
- The dihydropyrimidine derivative crystallizes in a triclinic system (space group P1) with hydrogen-bonded dimers stabilizing the lattice . Similar analysis for the target compound is absent in the provided evidence, but its bulkier substituents may favor monoclinic or orthorhombic packing.
- SHELX software, widely used for small-molecule crystallography , could resolve the target compound’s stereoelectronic features, particularly the torsional angles between the benzodioxole and pyrimidine moieties.
Biological Activity
The compound 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes several notable moieties:
- Benzodioxole : Known for its role in various pharmacological activities.
- Piperazine : Often associated with psychoactive effects and used in the development of numerous therapeutic agents.
- Pyrimidine : A key component in nucleic acids, which also exhibits diverse biological activities.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molar Mass | 378.43 g/mol |
| Structural Features | Benzodioxole, Piperazine, Pyrimidine |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurochemical processes and metabolic pathways respectively .
- Receptor Modulation : Its piperazine moiety suggests possible interactions with neurotransmitter receptors, influencing neurological functions.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Neurological Disorders : Due to its potential to inhibit AChE, it may be beneficial in treating conditions like Alzheimer's disease.
- Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antibacterial properties .
- Cancer Therapy : The structural components suggest potential use in targeting cancer cells through specific molecular interactions.
Case Studies and Research Findings
- Antibacterial Activity Study :
- Enzyme Inhibition Assays :
-
Molecular Docking Studies :
- Computational studies using molecular docking techniques have predicted strong binding affinities between the compound and target enzymes/receptors, underscoring its potential therapeutic applications. These studies utilized software like AutoDock Vina to simulate interactions at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
